



# Application of Astragaloside II in Diabetic Nephropathy Research Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Astragaloside II** (AS II) in preclinical research models of diabetic nephropathy (DN). The information detailed below, including experimental protocols and summaries of key quantitative findings, is intended to facilitate further investigation into the therapeutic potential of this natural compound.

Astragaloside II, a saponin isolated from Astragalus membranaceus, has demonstrated significant promise in ameliorating the pathological features of diabetic nephropathy.[1] Studies in streptozotocin (STZ)-induced diabetic rat models have shown that AS II can mitigate podocyte injury, reduce albuminuria, and improve renal histopathology.[1][2][3] The protective effects of Astragaloside II are attributed, at least in part, to its ability to modulate mitochondrial function and key signaling pathways involved in oxidative stress and apoptosis.[1][2][4]

# **Key Quantitative Data Summary**

The following tables summarize the significant quantitative outcomes from studies investigating the effects of **Astragaloside II** in STZ-induced diabetic rat models.

Table 1: Effects of Astragaloside II on Renal Function and Biochemical Parameters



| Parameter                                       | Control<br>Group | Diabetic<br>Model<br>Group | AS II (3.2<br>mg/kg/d) | AS II (6.4<br>mg/kg/d) | Losartan<br>(10<br>mg/kg/d) |
|-------------------------------------------------|------------------|----------------------------|------------------------|------------------------|-----------------------------|
| Urinary Albumin/Crea tinine Ratio (ACR) (µg/mg) | 25.3 ± 5.1       | 148.7 ± 21.5               | 95.4 ± 15.2#           | 78.6 ± 12.9#           | 85.1 ± 14.3#                |
| Blood Urea<br>Nitrogen<br>(BUN)<br>(mmol/L)     | 6.8 ± 1.2        | 14.5 ± 2.3                 | 10.2 ± 1.8#            | 8.9 ± 1.5#             | 9.5 ± 1.6#                  |
| Serum Creatinine (Scr) (µmol/L)                 | 45.2 ± 6.8       | 89.7 ± 11.3*               | 68.4 ± 9.5#            | 61.3 ± 8.7#            | 65.2 ± 9.1#                 |

<sup>\*</sup>p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al., 2021.[1]

Table 2: Effects of Astragaloside II on Renal Histopathology

| Parameter                           | Control<br>Group | Diabetic<br>Model<br>Group | AS II (3.2<br>mg/kg/d) | AS II (6.4<br>mg/kg/d) | Losartan<br>(10<br>mg/kg/d) |
|-------------------------------------|------------------|----------------------------|------------------------|------------------------|-----------------------------|
| Glomerular<br>Mesangial<br>Area (%) | 2.5 ± 0.4        | 8.9 ± 1.3                  | 5.8 ± 0.9#             | 4.6 ± 0.7#             | 5.1 ± 0.8#                  |
| Podocyte Foot Process Width (nm)    | 250 ± 35         | 780 ± 95                   | 510 ± 68#              | 420 ± 55#              | 480 ± 62#                   |

<sup>\*</sup>p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al., 2021.[2]



Table 3: Effects of Astragaloside II on Key Protein Expression in Renal Tissue

| Protein                                           | Control Group | Diabetic Model<br>Group | AS II (3.2<br>mg/kg/d) | AS II (6.4<br>mg/kg/d) |
|---------------------------------------------------|---------------|-------------------------|------------------------|------------------------|
| Nrf2 (relative expression)                        | 1.0 ± 0.1     | 0.4 ± 0.05              | 0.7 ± 0.08#            | 0.9 ± 0.1#             |
| Keap1 (relative expression)                       | 1.0 ± 0.1     | 1.8 ± 0.2               | 1.3 ± 0.15#            | 1.1 ± 0.12#            |
| PINK1 (relative expression)                       | 1.0 ± 0.12    | 0.35 ± 0.04             | 0.65 ± 0.07#           | 0.85 ± 0.09#           |
| Parkin (relative expression)                      | 1.0 ± 0.11    | 0.42 ± 0.05             | 0.71 ± 0.08#           | 0.92 ± 0.1#            |
| Cleaved-<br>caspase-3<br>(relative<br>expression) | 1.0 ± 0.1     | 3.5 ± 0.4*              | 2.1 ± 0.25#            | 1.5 ± 0.18#            |

<sup>\*</sup>p < 0.05 vs. Control group; #p < 0.05 vs. Diabetic Model group. Data adapted from Su et al., 2021.[1][4]

# **Experimental Protocols**

Detailed methodologies for key experiments investigating the effects of **Astragaloside II** in a diabetic nephropathy model are provided below.

### **STZ-Induced Diabetic Rat Model**

This protocol describes the induction of diabetes in rats using streptozotocin, a common method for modeling type 1 diabetes and subsequent diabetic nephropathy.

- Animals: Male Sprague-Dawley rats (180-220 g).
- Induction:
  - Acclimatize rats for one week with free access to standard chow and water.



- Fast the rats overnight before induction.
- Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
- Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55 mg/kg body
   weight.[1]
- Provide rats with a 5% sucrose solution for the first 24 hours post-injection to prevent hypoglycemia.
- Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Rats with blood glucose levels >16.7 mmol/L are considered diabetic and included in the study.[5]

#### Treatment:

- Randomly divide diabetic rats into model, AS II treatment (e.g., 3.2 and 6.4 mg/kg/d), and positive control (e.g., Losartan 10 mg/kg/d) groups.[1] A non-diabetic control group should also be maintained.
- Administer Astragaloside II or vehicle (e.g., normal saline) daily via oral gavage for the duration of the study (e.g., 9 weeks).[1]
- Monitor body weight and blood glucose levels weekly.



Click to download full resolution via product page

Experimental workflow for the STZ-induced diabetic nephropathy rat model.



## **Histopathological Analysis**

This protocol outlines the steps for preparing and staining kidney tissue to assess structural changes characteristic of diabetic nephropathy.

- Tissue Collection and Preparation:
  - At the end of the treatment period, euthanize the rats and perfuse the kidneys with cold phosphate-buffered saline (PBS).
  - Excise the kidneys, remove the capsule, and weigh them.
  - Fix one kidney in 4% paraformaldehyde for 24 hours for paraffin embedding.
  - Section the paraffin-embedded tissue at 4 μm thickness.
- Staining:
  - Hematoxylin and Eosin (H&E) Staining: For general morphology assessment.
  - Periodic Acid-Schiff (PAS) Staining: To visualize the basement membranes and mesangial matrix expansion.
- Microscopy and Analysis:
  - Examine the stained sections under a light microscope.
  - Quantify the mesangial matrix index by calculating the ratio of the PAS-positive area in the glomerulus to the total glomerular area using image analysis software.
  - For ultrastructural analysis of podocyte foot processes, fix small pieces of the renal cortex in 2.5% glutaraldehyde and process for transmission electron microscopy (TEM).

## **Western Blot Analysis**

This protocol details the procedure for quantifying the expression of specific proteins in kidney tissue.

Protein Extraction:



- Homogenize frozen kidney cortex tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
- Electrophoresis and Transfer:
  - Denature equal amounts of protein (e.g., 30-50 μg) by boiling in loading buffer.
  - Separate the proteins by SDS-PAGE on polyacrylamide gels.
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-PINK1, anti-Parkin, anti-cleaved-caspase-3, and anti-β-actin) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase
     (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Quantification:
  - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  - Quantify the band intensity using densitometry software and normalize to the loading control (e.g., β-actin).

# Signaling Pathways Modulated by Astragaloside II in Diabetic Nephropathy



## Methodological & Application

Check Availability & Pricing

**Astragaloside II** has been shown to exert its protective effects in diabetic nephropathy by modulating key signaling pathways involved in oxidative stress and mitochondrial homeostasis. [1]





Click to download full resolution via product page

Signaling pathways modulated by **Astragaloside II** in diabetic nephropathy.



The diagram above illustrates that under diabetic conditions, high glucose leads to increased oxidative stress and mitochondrial dysfunction.[1] This is associated with the inhibition of the Nrf2 pathway (via Keap1 activation) and downregulation of the PINK1/Parkin pathway, which is crucial for mitophagy.[1][2] These events contribute to podocyte apoptosis, a key factor in the progression of diabetic nephropathy.[4] **Astragaloside II** intervenes by inhibiting Keap1, thereby activating the Nrf2 antioxidant response.[1] It also upregulates the PINK1/Parkin pathway, promoting the clearance of damaged mitochondria.[1][2] Furthermore, AS II reduces the activation of cleaved-caspase-3, thereby inhibiting podocyte apoptosis and ultimately ameliorating the progression of diabetic nephropathy.[4]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Astragaloside II Ameliorated Podocyte Injury and Mitochondrial Dysfunction in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. astragaloside-ii-ameliorated-podocyte-injury-and-mitochondrial-dysfunction-instreptozotocin-induced-diabetic-rats - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Astragaloside IV Attenuates High-Glucose-Induced Impairment in Diabetic Nephropathy by Increasing Klotho Expression via the NF-kB/NLRP3 Axis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Astragaloside II in Diabetic Nephropathy Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649417#application-of-astragaloside-ii-in-diabetic-nephropathy-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com